molecular formula C16H20BrF4NO2 B14779575 L-Leucine, N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-4-fluoro-, ethyl ester

L-Leucine, N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-4-fluoro-, ethyl ester

Cat. No.: B14779575
M. Wt: 414.23 g/mol
InChI Key: ZFUJLPRXMMHUGN-UHFFFAOYSA-N
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Description

Ethyl (S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-4-fluoro-4-methylpentanoate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a trifluoroethyl group, and a fluoro-methylpentanoate moiety

Preparation Methods

The synthesis of Ethyl (S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-4-fluoro-4-methylpentanoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the bromophenyl and trifluoroethyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Ethyl (S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-4-fluoro-4-methylpentanoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-4-fluoro-4-methylpentanoate involves its interaction with specific molecular targets, leading to various biological effects. The compound’s structure allows it to bind to particular receptors or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Ethyl (S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-4-fluoro-4-methylpentanoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrF4NO2/c1-4-24-14(23)12(9-15(2,3)18)22-13(16(19,20)21)10-5-7-11(17)8-6-10/h5-8,12-13,22H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUJLPRXMMHUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)(C)F)NC(C1=CC=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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